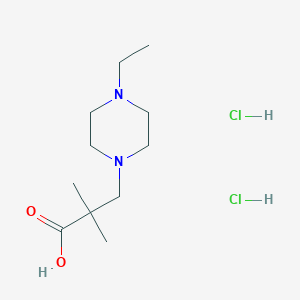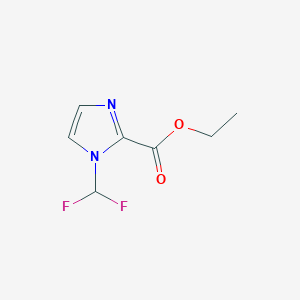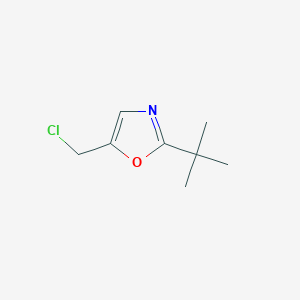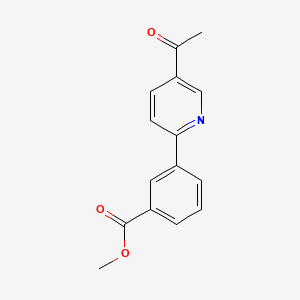
3-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
Overview
Description
3-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, also known as APBME, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Investigation
Research involving derivatives similar to 3-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester focuses on synthesizing and structuring novel compounds. For instance, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been synthesized, with studies emphasizing the investigation of their structural properties. These compounds, derived from the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde, demonstrate significant potential in modifying the photophysical properties of metals and understanding ligand conformation and interactions (Dimitris Tzimopoulos et al., 2010).
Photocleavage Chain Reactions
Studies have also explored the photocleavage of esters similar to this compound, particularly in the presence of hydrogen donors. This process involves a chain reaction that leads to the production of benzoic acid and other byproducts, such as acetophenone and 3-acetylpyridine. The efficiency of these reactions can be significantly enhanced by the addition of basic additives like pyridine, shedding light on potential applications in photoremovable protecting groups and the radical nature of reduction mechanisms (Jaromír Literák et al., 2006).
Luminescent Properties
Another area of interest is the luminescent properties of pyridylthiazoles, compounds closely related to this compound. These studies have revealed that certain derivatives exhibit high fluorescence quantum yields and large Stokes shift values, making them promising candidates for applications in metal sensing and laser dyes (U. Grummt et al., 2007).
properties
IUPAC Name |
methyl 3-(5-acetylpyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(17)13-6-7-14(16-9-13)11-4-3-5-12(8-11)15(18)19-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBPIYSVNWUDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





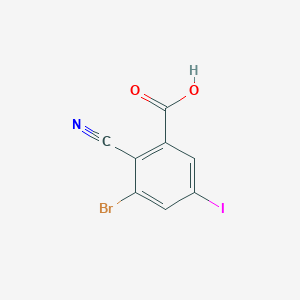


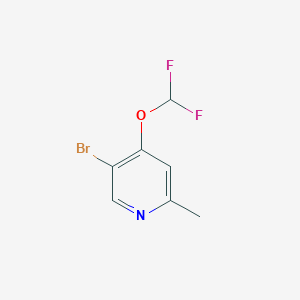

![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)
